N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea
Beschreibung
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8α,9S)-6'-methoxy-9-cinchonanyl]thiourea (CAS: 852913-16-7/852913-25-8) is a bifunctional organocatalyst derived from cinchona alkaloids. Its structure features a thiourea moiety at position 9 of the cinchona scaffold and a 3,5-bis(trifluoromethyl)phenyl group, enabling dual activation of substrates via hydrogen bonding and π-π interactions . Key properties include:
- Molecular formula: C₂₉H₂₈F₆N₄OS
- Molecular weight: 594.61 g/mol
- Physical properties: Density 1.39 g/cm³, boiling point 598.2°C (predicted), pKa 11.39 .
- Applications: Enantioselective Mannich reactions, decarboxylative protonation, and conjugate additions .
- Safety: Toxic (UN 2811), requiring inert gas storage and handling precautions .
Eigenschaften
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28F6N4OS/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(40-2)14-23(22)24)38-27(41)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h3-6,8,11-14,16-17,25-26H,1,7,9-10,15H2,2H3,(H2,37,38,41)/t16-,17-,25-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMKPBFOEWWDIQ-FRSFCCSCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28F6N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469776 | |
| Record name | 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852913-16-7 | |
| Record name | 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3,5-Bis(trifluoromethyl)phenyl)-N'-((8α,9S)-6'-methoxy-9-cinchoanyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8A,9S)-6’-methoxy-9-cinchonanyl]thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl isothiocyanate with a cinchona alkaloid derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under mild conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of automated reactors and continuous flow systems could further enhance the scalability and reproducibility of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8A,9S)-6’-methoxy-9-cinchonanyl]thiourea undergoes various types of reactions, primarily focusing on its role as a catalyst in enantioselective transformations. These reactions include:
Michael Addition: The compound catalyzes the enantioselective Michael addition of nitromethane to chalcones, forming stereoselective diaryl(nitro)butanone.
Mannich Reaction: It facilitates the asymmetric Mannich reaction of malonates with aryl and alkyl imines, producing enantioselective β-amino acids.
Friedel-Crafts Reaction: The compound is used in the synthesis of 3-indolylmethanamines by the reaction of indoles with imines via asymmetric Friedel-Crafts reaction.
Common Reagents and Conditions
The common reagents used in these reactions include nitromethane, chalcones, malonates, aryl and alkyl imines, and indoles. The reactions are typically carried out under mild conditions, often at room temperature, in the presence of an organic solvent such as dichloromethane or toluene .
Major Products Formed
The major products formed from these reactions are enantioselective compounds, such as diaryl(nitro)butanone, β-amino acids, and 3-indolylmethanamines. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea is extensively used as an intermediate in various organic synthesis reactions:
- Enantioselective Reactions : This compound facilitates highly enantioselective conjugate addition reactions, particularly with nitromethane to generate chalcones .
- Asymmetric Mannich Reactions : It is employed in the synthesis of β-amino acids through the asymmetric Mannich reaction involving malonates and aryl or alkyl imines .
- Friedel-Crafts Reactions : The compound is also utilized in the synthesis of 3-indolylmethanamines via asymmetric Friedel-Crafts reactions involving indoles and imines .
Pharmaceutical Applications
The compound serves as a significant pharmaceutical intermediate, particularly in the development of new drugs. Its applications include:
- Drug Development : Due to its bifunctional nature, it plays a crucial role in synthesizing compounds with potential therapeutic effects, particularly in creating chiral centers essential for drug efficacy .
- Catalysis in Drug Synthesis : The compound acts as a catalyst in various reactions that are pivotal for synthesizing complex molecules used in pharmaceuticals .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
Wirkmechanismus
The mechanism by which N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(8A,9S)-6’-methoxy-9-cinchonanyl]thiourea exerts its catalytic effects involves the activation of substrates through hydrogen bonding. The thiourea moiety forms hydrogen bonds with the substrate, stabilizing the transition state and facilitating the reaction. The cinchona alkaloid component provides chiral induction, ensuring high enantioselectivity in the product .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Thiourea-Based Cinchona Derivatives
a. N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-yl-thiourea (CAS 851477-19-5)
- Structural difference : Lacks the 6'-methoxy group and has a 9R configuration.
- Impact : Reduced electron-donating effects from the missing methoxy group may lower catalytic activity in reactions requiring Lewis basicity. The 9R stereochemistry may alter enantioselectivity .
- Molecular weight : 564.59 g/mol (C₂₈H₂₆F₆N₄S).
b. N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(9R)-6′-methoxycinchonan-9-yl]thiourea (CAS 852913-25-8)
- Structural difference : Same substituents but 9R configuration instead of 8α,9S.
Non-Cinchona Thiourea Catalysts
a. N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea (CAS 1240466-16-3)
- Structural difference: Replaces cinchona with a cyclohexyl-dimethylamino backbone.
- Impact : Loss of bifunctionality; weaker hydrogen-bond donation limits utility in reactions requiring dual activation. Higher lipophilicity (MW 565.61 g/mol) may improve organic solvent solubility .
b. N,N’-(S)-[1,1′-Binaphthalene]-2,2′-diylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] (CAS 914497-25-9)
Urea vs. Thiourea Derivatives
a. N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-ylurea (CAS 945985-98-8)
- Structural difference : Urea replaces thiourea.
- Impact: Weaker hydrogen-bond donor capacity (pKa ~8–10 vs. thiourea’s ~10–12) reduces acidity, diminishing catalytic efficiency in protonation reactions .
Comparative Performance in Catalysis
Practical Considerations
- Solubility : The target compound’s trifluoromethyl groups enhance solubility in polar aprotic solvents (e.g., DCM, THF), whereas binaphthalene derivatives require DMSO .
- Toxicity : The target compound (UN 2811) is more hazardous than urea analogs, which lack acute toxicity classifications .
- Cost: Cinchona-derived catalysts (e.g., ~$1,361/250mg ) are costlier than non-chiral thioureas (\sim$30,200/100mg ).
Biologische Aktivität
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea is a compound of significant interest due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- IUPAC Name : 1-(3,5-bis(trifluoromethyl)phenyl)-3-((S)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)urea
- Molecular Formula : C29H28F6N4O2
- Molecular Weight : 578.56 g/mol
- CAS Number : 957770-66-0
The structure incorporates a thiourea moiety and a trifluoromethyl-substituted phenyl group, which are known to enhance biological activity by improving lipophilicity and bioavailability.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds with similar structural features. For instance:
- Antibacterial Activity : Compounds with trifluoromethyl substitutions have shown promising antibacterial activity against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) for these compounds ranged from 12.5 to 25 μg/mL .
- Antifungal Activity : The introduction of electron-withdrawing groups has been linked to increased antifungal activity against Candida albicans and Aspergillus species. MIC values reported range from 1.6 to 25 μg/mL for effective compounds .
Enzyme Inhibition
Thiourea derivatives are known to act as enzyme inhibitors. The specific compound may inhibit cytochrome P450 enzymes involved in sterol biosynthesis in fungi, thereby disrupting fungal cell membrane integrity .
Case Studies
- Study on Antimicrobial Efficacy :
- Cinchona Alkaloids as Catalysts :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C29H28F6N4O2 |
| Molecular Weight | 578.56 g/mol |
| CAS Number | 957770-66-0 |
| Purity | 98% |
| Antibacterial MIC (MRSA) | 12.5 - 25 μg/mL |
| Antifungal MIC (Candida albicans) | 1.6 - 25 μg/mL |
Q & A
Q. What are the recommended synthetic protocols for preparing N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea, and how are intermediates purified?
The synthesis typically involves reacting 3,5-bis(trifluoromethyl)phenyl isothiocyanate with a cinchona alkaloid derivative (e.g., 6'-methoxy-9-cinchonanyl amine). A general procedure includes:
- Dissolving the amine in anhydrous acetonitrile or THF under inert atmosphere.
- Adding the isothiocyanate dropwise at room temperature, followed by stirring for 24–48 hours .
- Purification via silica gel chromatography (eluent: petroleum ether/ethyl acetate) or recrystallization from hexane .
- Confirm intermediate purity using TLC and NMR (e.g., δ 14.17 ppm for thiourea NH in H NMR) .
Q. How is the structural integrity of this thiourea derivative validated in academic settings?
Key characterization methods include:
- NMR Spectroscopy : H and C NMR to confirm hydrogen bonding motifs (e.g., NH signals at δ 8.95–14.17 ppm) and stereochemistry .
- X-ray Crystallography : Resolves intramolecular hydrogen bonds (N–H⋯N, C–H⋯S) and coplanarity of aromatic rings (dihedral angle: ~14.86°) .
- HRMS : Validates molecular ion peaks (e.g., m/z 342.0519 [M+H]) .
Q. What formulation strategies address solubility challenges in in vivo studies?
Due to low aqueous solubility, use:
- DMSO-based vehicles : Prepare stock solutions at 10 mM in DMSO, then dilute in saline with surfactants (e.g., 2% Tween 80) to minimize toxicity .
- Dosing optimization : Adjust for animal weight (e.g., 25 µL volume per 20 g mouse) and account for batch-specific solubility variations .
Advanced Research Questions
Q. How do enantiomeric differences in the cinchona moiety influence catalytic or biological activity?
The (8A,9S) configuration (vs. 9R isomers) alters hydrogen-bonding networks, impacting:
- Asymmetric catalysis : Stereoelectronic effects modulate substrate binding in organocatalytic reactions (e.g., enantioselective alkylation) .
- Biological targets : Enantiomers may show divergent binding affinities to enzymes like kinases or proteases. Use chiral HPLC (e.g., Chiralpak IA column) to resolve isomers and test activity separately .
Q. What mechanistic role do hydrogen bonds play in stabilizing this compound’s supramolecular assemblies?
Crystallographic studies reveal:
- Intramolecular bonds : N–H⋯N forms a six-membered ring, directing thiourea NH groups into opposing orientations for substrate recognition .
- Intermolecular bonds : C–H⋯S interactions propagate infinite chains, enhancing thermal stability (m.p. ~431–433 K). These motifs are critical for solid-state reactivity in catalysis .
Q. How can researchers design assays to evaluate this compound’s antibacterial activity?
- MIC determination : Use broth microdilution (e.g., 96-well plates) against Staphylococcus aureus or Escherichia coli. Dissolve the compound in DMSO (<1% final concentration) .
- Time-kill kinetics : Monitor CFU counts at 0–24 hours post-treatment. Note that trifluoromethyl groups enhance membrane permeability but may require synergy with adjuvants .
Q. What computational approaches predict interactions between this thiourea and biological targets?
- Docking simulations : Use AutoDock Vina with crystal structure data (PDB ID from ) to model binding to proteases or kinases.
- MD simulations : Analyze stability of hydrogen bonds (e.g., N–H⋯S) in explicit solvent (e.g., TIP3P water) over 100-ns trajectories .
Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
